High-Yield Synthesis of Benzenethiol, 4-(phenylthio)- via Optimized Deprotection Route
A key differentiator for procurement is the availability of a high-yielding, efficient synthetic method. A reported optimized synthesis for Benzenethiol, 4-(phenylthio)- via deprotection of a thiomethylated precursor achieves a yield of approximately 93% [1]. While this is not a direct head-to-head yield comparison for the same compound synthesized by different methods, it establishes a high benchmark for synthesis efficiency, which is a critical factor for sourcing reliable research material.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~93% yield [1] |
| Comparator Or Baseline | N/A (Class-level benchmark for efficient synthesis of complex aromatic thiols) |
| Quantified Difference | Establishes a high-yield benchmark for procurement evaluation. |
| Conditions | Deprotection of 1-methylthio-4-phenylthiobenzene with sodium propanethiolate in DMF at 160 °C [1]. |
Why This Matters
This demonstrates a robust and efficient synthetic route, indicating that high-purity material can be reliably produced, which is a crucial factor for cost-effective procurement and research reproducibility.
- [1] Pinchart, A., Dallaire, C., Van Bierbeek, A., & Gingras, M. (1999). Efficient formation of aromatic thiols from thiomethylated precursors. Tetrahedron Letters, 40(30), 5479–5482. View Source
